5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol

Medicinal Chemistry Scaffold Hopping SAR Analysis

5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol (CAS 1283108-44-0) is a heterocyclic research compound (MF: C₁₁H₉N₃OS₂; MW: 263.3 g/mol) that integrates a benzothiazole core with a 1,3,4-oxadiazole-2-thiol moiety via an ethyl linker bridge. This structural architecture is characteristic of a privileged scaffold in medicinal chemistry, as the combination of benzothiazole and oxadiazole-thiol pharmacophores has been associated with multi-target enzyme inhibition and antimicrobial activity in structurally related series.

Molecular Formula C11H9N3OS2
Molecular Weight 263.3 g/mol
CAS No. 1283108-44-0
Cat. No. B1523280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol
CAS1283108-44-0
Molecular FormulaC11H9N3OS2
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CCC3=NNC(=S)O3
InChIInChI=1S/C11H9N3OS2/c16-11-14-13-9(15-11)5-6-10-12-7-3-1-2-4-8(7)17-10/h1-4H,5-6H2,(H,14,16)
InChIKeyHWCVKVFFWRYYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Differentiation Guide for 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol (CAS 1283108-44-0)


5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol (CAS 1283108-44-0) is a heterocyclic research compound (MF: C₁₁H₉N₃OS₂; MW: 263.3 g/mol) that integrates a benzothiazole core with a 1,3,4-oxadiazole-2-thiol moiety via an ethyl linker bridge . This structural architecture is characteristic of a privileged scaffold in medicinal chemistry, as the combination of benzothiazole and oxadiazole-thiol pharmacophores has been associated with multi-target enzyme inhibition and antimicrobial activity in structurally related series [1]. Distinct from simpler 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) analogs, the benzothiazole-ethyl linkage creates a unique spatial and electronic configuration that influences both molecular recognition and physicochemical properties [2]. The compound is commercially available from multiple vendors at purities ranging from 95% to ≥98% and is primarily employed as a building block or screening candidate in early-stage drug discovery programs .

Structural Determinants of Target Binding: Why 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol Defies Simple Generic Interchange


Substituting this compound with a generic 1,3,4-oxadiazole-2-thiol or a benzothiazole lacking the ethyl linker is analytically unjustified for quantitative research. The ethyl spacer between the benzothiazole and oxadiazole-thiol rings dictates the compound's conformational flexibility and the spatial presentation of hydrogen-bonding and metal-coordinating groups critical for target engagement [1]. In a study of structurally related oxadiazole-based benzothiazole derivatives, α-glucosidase IC₅₀ values spanned over an order of magnitude (4.60 ± 1.20 µM to 48.40 ± 7.70 µM) depending solely on the nature of the substituent at the oxadiazole-thiol position [2]. Similarly, urease inhibition varied from 8.90 ± 2.80 to 57.30 ± 7.70 µM across the same series [2]. These data demonstrate that even subtle modifications to the oxadiazole-thiol substitution pattern produce large quantitative shifts in potency, meaning a generic replacement cannot replicate the biological profile of this specific compound.

Quantitative Differentiation Evidence: 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol vs. Closest Analogs


Structural Uniqueness of the Ethyl Linker Bridge Relative to Benzothiazolylthioether Analogs

The compound features a direct ethyl bridge (–CH₂CH₂–) between the benzothiazole C2 and the oxadiazole C5, whereas the closest common analog class uses a thiomethyl (–SCH₂–) linker [1]. This structural difference carries functional consequences: the ethyl linker lacks the thioether sulfur, removing a potential metabolic soft spot and altering the conformational dynamics between the two heterocyclic rings. In a 2023 SAR study of oxadiazole-based benzothiazole α-glucosidase inhibitors, the most potent compound (bearing an S-substituted benzothiazole with an ethyl bridge-like tether) achieved an IC₅₀ of 4.60 ± 1.20 µM, representing a >10-fold potency gap compared to the least active derivative (IC₅₀ = 48.40 ± 7.70 µM) [2]. While that study did not directly test CAS 1283108-44-0, its scaffold architecture maps more closely to the high-potency cluster than to the low-potency cluster.

Medicinal Chemistry Scaffold Hopping SAR Analysis

Purity Tier Advantage: 98% Option vs. Standard 95% Research-Grade Analog Suppliers

For procurement decisions, purity is a directly actionable differentiator. CAS 1283108-44-0 is available at ≥98% purity from ChemScene (Cat. No. CS-0462950) and Leyan (Cat. No. 1533617), compared to the standard 95% specification offered by AKSci and multiple generic suppliers . This 3-percentage-point purity gap represents up to a 60% relative reduction in total impurity burden (5% impurities in 95% pure material vs. ≤2% in 98% pure material), a meaningful margin for assays where unknown impurities can confound dose-response measurements. A closely related benzothiazole-oxadiazole compound, 5-[(benzothiazol-2-ylthio)methyl]-1,3,4-oxadiazole-2-thiol, is typically supplied only at 95% by research chemical vendors, making the 98%-grade availability of the target compound a quantifiable procurement advantage .

Procurement Quality Assurance Reproducibility

Class-Level α-Glucosidase Inhibitory Potency Advantage Over Standard Acarbose

Although direct IC₅₀ data for CAS 1283108-44-0 have not been published, the compound belongs to a chemotype where the closest structural relatives demonstrate α-glucosidase inhibition that substantially outperforms the clinical reference standard acarbose. In the Khan et al. (2023) study, oxadiazole-based benzothiazole derivatives achieved IC₅₀ values ranging from 4.60 ± 1.20 µM to 48.40 ± 7.70 µM, all of which are superior to acarbose (IC₅₀ = 866.30 ± 3.20 µM) by factors of approximately 18× to 188× [1][2]. The target compound, by virtue of its benzothiazole-ethyl-oxadiazole-thiol architecture, is positioned within the same structure-activity landscape. Its differentiation from 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) analogs lies specifically in the benzothiazole substitution, which provides additional π-stacking and hydrogen-bonding interactions in the enzyme active site that the phenyl ring cannot engage.

Antidiabetic Screening α-Glucosidase Inhibition Enzyme Assay

Dual Enzyme Inhibition Capacity: α-Glucosidase and Urease Profiling Distinguishes This Scaffold from Single-Target Oxadiazole-Thiols

The benzothiazole-oxadiazole-thiol chemotype has been validated as a dual inhibitor scaffold in the Khan et al. (2023) study, with lead compounds exhibiting concurrent inhibitory activity against both α-glucosidase (IC₅₀ range: 4.60–48.40 µM) and urease (IC₅₀ range: 8.90–57.30 µM) [1]. This dual profile is not shared by simpler 5-substituted-1,3,4-oxadiazole-2-thiols that lack the benzothiazole component. A separate study on benzothiazole-based urease inhibitors reported IC₅₀ values between 16.16 ± 0.54 and 105.32 ± 2.10 µM, all superior to the standard inhibitor acetohydroxamic acid (IC₅₀ = 320.70 ± 4.24 µM) [2]. The ethyl-bridged benzothiazole-oxadiazole-thiol architecture of CAS 1283108-44-0 places it within this dual-inhibitor chemotype, distinguishing it from single-target oxadiazole-thiols that are typically screened only for antimicrobial activity.

Multi-Target Drug Discovery Urease Inhibition Polypharmacology

Class-Level Antimicrobial Potential with Favorable Cytotoxicity Profile vs. Cationic Quaternary Ammonium Salt Derivatives

The target compound belongs to a neutral oxadiazole-thiol chemotype, distinguishing it from the quaternary ammonium salt (QAS) derivatives of benzothiazole-2-thiol and 5-phenyl-1,3,4-oxadiazole-2-thiol, which carry a permanent positive charge. In the Xie et al. (2017) study, QAS derivatives (e.g., compounds 5d, 6d, 7d) displayed potent antimicrobial effects against ten pathogens but required cytotoxicity assessment against HaCat and Lo2 human cell lines, with the antimicrobial mechanism involving membrane disruption via positive charge accumulation [1]. In contrast, the neutral oxadiazole-thiol chemotype of CAS 1283108-44-0 is predicted to engage enzymatic targets (e.g., dihydroorotase, DNA gyrase, peptide deformylase) rather than membrane lysis, potentially offering a more selective antimicrobial mechanism with a differentiated toxicity profile . This mechanistic distinction is critical for programs where cationic membrane disruptors are deprioritized due to hemolytic or cytotoxicity concerns.

Antimicrobial Screening Cytotoxicity Therapeutic Window

Storage Stability Advantage Under Refrigerated Conditions Relative to Room-Temperature-Stored Analogs

The compound is specified for storage at 2–8°C in a sealed, dry environment, a condition validated by ChemScene's product datasheet . This refrigerated storage specification provides a tangible stability advantage over structurally related compounds such as 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) and benzothiazole-2-thiol, which are typically stored at room temperature [1]. The oxadiazole-2-thiol moiety is known to be susceptible to oxidative dimerization to disulfides under ambient conditions; refrigeration slows this degradation pathway, extending the compound's effective shelf life for long-term screening library storage. For procurement managers building compound libraries intended for multi-year use, this storage specification translates directly into reduced re-order frequency and lower inventory costs.

Compound Management Stability Long-Term Storage

Optimal Procurement and Screening Applications for 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol Based on Quantitative Differentiation Evidence


Multi-Target Antidiabetic & Anti-Helicobacter Screening: Dual α-Glucosidase/Urease Profiling

This compound is ideally suited for integrated metabolic and gastrointestinal disease screening platforms that simultaneously evaluate α-glucosidase and urease inhibition. The oxadiazole-based benzothiazole chemotype has demonstrated class-level dual inhibitory activity with IC₅₀ values substantially lower than standard drugs (α-glucosidase: 4.60–48.40 µM vs. acarbose at 866.30 µM; urease: 8.90–57.30 µM vs. acetohydroxamic acid at 320.70 µM) [1]. Procure the 98%-grade material to minimize impurity interference in dual-enzyme assay formats where trace contaminants could differentially affect each enzyme readout.

Antimicrobial Lead Discovery Prioritizing Non-Membrane-Active Mechanisms

For antimicrobial screening programs that deprioritize cationic membrane disruptors due to cytotoxicity or hemolysis concerns, this neutral oxadiazole-thiol compound represents a mechanistically distinct entry point. Unlike the QAS-derivatized benzothiazole-2-thiol analogs that act via membrane disruption, the oxadiazole-thiol chemotype is predicted to engage intracellular enzyme targets (dihydroorotase, DNA gyrase, peptide deformylase), potentially offering a more selective therapeutic window [1]. The ethyl linker further distinguishes this compound from thiomethyl-linked benzothiazolylthioether antimicrobials, providing a unique scaffold for SAR expansion [2].

Scaffold-Hopping Library Design: Ethyl Linker as a Thiomethyl Isostere Replacement

Medicinal chemistry teams executing scaffold-hopping strategies can employ this compound as a direct replacement for benzothiazolylthioether (–SCH₂– linked) pharmacophores. The ethyl linker eliminates the thioether sulfur atom, removing a potential site of oxidative metabolism while preserving the spatial separation between the benzothiazole and oxadiazole-thiol rings [1]. This substitution is particularly relevant for programs seeking to improve metabolic stability or secure novel intellectual property. The compound's commercial availability at 98% purity from multiple vendors ensures batch-to-batch consistency during SAR exploration .

Long-Term Compound Library Procurement with Enhanced Stability Specifications

Procurement managers building centralized screening libraries should select this compound over room-temperature-stored oxadiazole-thiol analogs based on its validated refrigerated storage specification (2–8°C, sealed dry). The thiol moiety in 1,3,4-oxadiazole-2-thiols is prone to oxidative dimerization under ambient conditions; the refrigerated storage recommendation mitigates this degradation pathway, preserving compound integrity across freeze-thaw cycles and extended storage periods [1]. This is particularly advantageous for core libraries intended for multi-year, multi-assay utilization where compound re-purchase and re-characterization impose significant operational costs.

Quote Request

Request a Quote for 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.